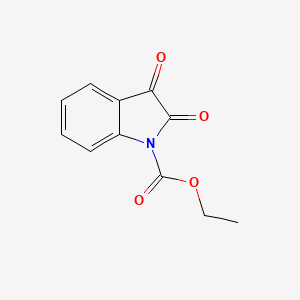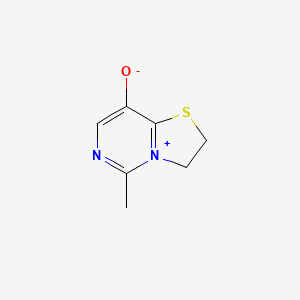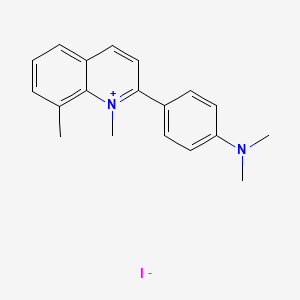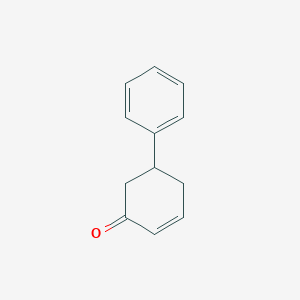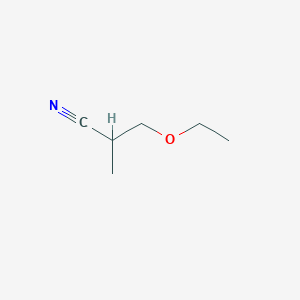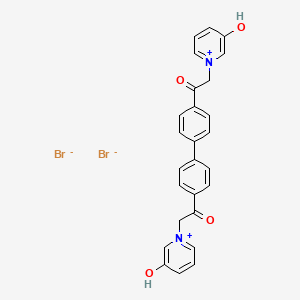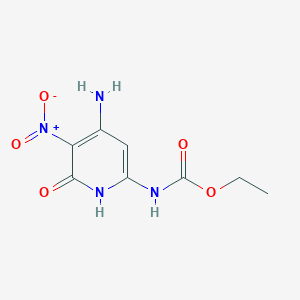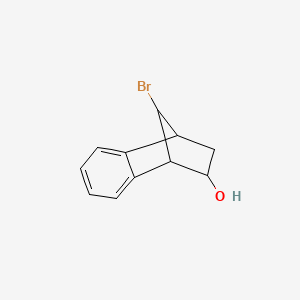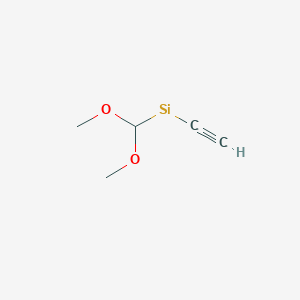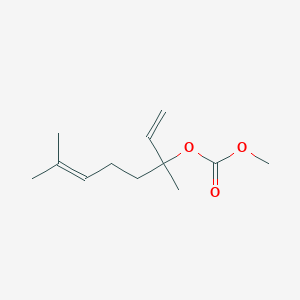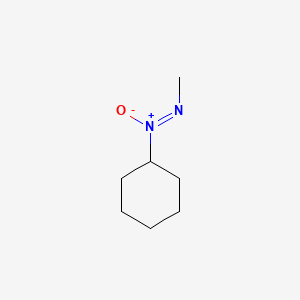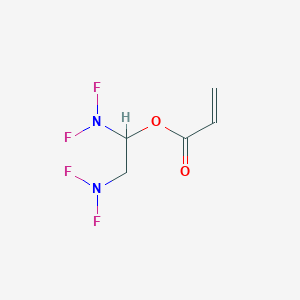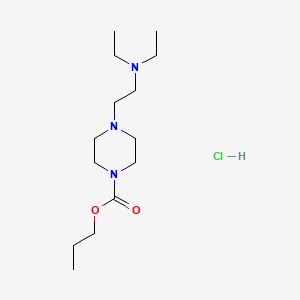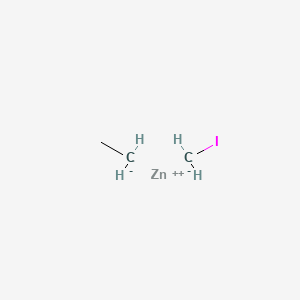
zinc;ethane;iodomethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “zinc;ethane;iodomethane” is a unique chemical entity that combines the properties of zinc, ethane, and iodomethane. Each of these components contributes distinct characteristics to the compound, making it valuable in various scientific and industrial applications. Zinc is a transition metal known for its catalytic properties, ethane is a simple hydrocarbon, and iodomethane is an organoiodine compound used in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “zinc;ethane;iodomethane” involves the combination of zinc, ethane, and iodomethane under specific reaction conditions. One common method is the reaction of zinc with iodomethane in the presence of ethane. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where zinc and iodomethane are combined with ethane under optimized conditions. The process may include steps such as purification and isolation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
“Zinc;ethane;iodomethane” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the oxidation state of zinc or the organic components.
Substitution: Iodomethane can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide and various organic byproducts, while substitution reactions can produce a wide range of substituted organic compounds.
Aplicaciones Científicas De Investigación
“Zinc;ethane;iodomethane” has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce methyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of “zinc;ethane;iodomethane” involves its interaction with molecular targets through its zinc, ethane, and iodomethane components. Zinc can act as a catalytic center, facilitating various chemical transformations. Iodomethane can undergo nucleophilic substitution reactions, introducing methyl groups into target molecules. The ethane component provides a hydrocarbon backbone that can be modified through various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methane: A simple hydrocarbon similar to ethane but with one less carbon atom.
Diiodomethane: An organoiodine compound with two iodine atoms, used in similar organic synthesis reactions.
Zinc Oxide: A compound containing zinc and oxygen, used in various industrial applications.
Uniqueness
“Zinc;ethane;iodomethane” is unique due to its combination of zinc, ethane, and iodomethane, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis, catalysis, and research, making it a valuable compound in various fields.
Propiedades
Número CAS |
33598-72-0 |
|---|---|
Fórmula molecular |
C3H7IZn |
Peso molecular |
235.4 g/mol |
Nombre IUPAC |
zinc;ethane;iodomethane |
InChI |
InChI=1S/C2H5.CH2I.Zn/c2*1-2;/h1H2,2H3;1H2;/q2*-1;+2 |
Clave InChI |
LSBBAHNBMAGWPT-UHFFFAOYSA-N |
SMILES canónico |
C[CH2-].[CH2-]I.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



